Dihydroformononetin

Estrogen Receptor Binding Phytoestrogen Pharmacology Receptor Profiling

Dihydroformononetin (7-hydroxy-4′-methoxyisoflavanone, CAS 4626-22-6) is a reduced isoflavonoid belonging to the 4′-O-methylated isoflavonoid class, structurally characterized by a saturated C2–C3 bond that distinguishes it from its parent isoflavone, formononetin. It is identified as a minor human urinary metabolite of formononetin following red clover (Trifolium pratense) ingestion, placing it within the metabolic cascade of dietary phytoestrogens.

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
CAS No. 4626-22-6
Cat. No. B191012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroformononetin
CAS4626-22-6
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O
InChIInChI=1S/C16H14O4/c1-19-12-5-2-10(3-6-12)14-9-20-15-8-11(17)4-7-13(15)16(14)18/h2-8,14,17H,9H2,1H3
InChIKeyINYISIYHXQDCPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroformononetin (CAS 4626-22-6): A Reduced Isoflavonoid with Distinct Receptor-Binding and Pharmacokinetic Signatures


Dihydroformononetin (7-hydroxy-4′-methoxyisoflavanone, CAS 4626-22-6) is a reduced isoflavonoid belonging to the 4′-O-methylated isoflavonoid class, structurally characterized by a saturated C2–C3 bond that distinguishes it from its parent isoflavone, formononetin [1]. It is identified as a minor human urinary metabolite of formononetin following red clover (Trifolium pratense) ingestion, placing it within the metabolic cascade of dietary phytoestrogens [2]. In silico profiling predicts high gastrointestinal absorption and blood-brain barrier permeability, while competitive binding assays document measurable affinity for estrogen receptor alpha (ERα, Ki = 230 nM) and estrogen receptor beta (ERβ, Ki = 390 nM), alongside only weak binding to androgen and progesterone receptors (IC50 > 10 µM) [3][4].

Why Dihydroformononetin Cannot Be Substituted by Generic Isoflavones or Their Metabolites


Generic substitution among red clover isoflavones and their metabolites is impeded by divergent structural features that drive distinct receptor-binding profiles and pharmacokinetic behaviours. Dihydroformononetin possesses a saturated C2–C3 bond (isoflavanone core) absent in its parent formononetin, which alters molecular flexibility and directly impacts estrogen receptor subtype affinity; formononetin itself requires demethylation and reduction to yield bioactive metabolites, meaning that administering formononetin does not guarantee predictable dihydroformononetin exposure [1][2]. Furthermore, in silico absorption, distribution, metabolism, and excretion (ADME) comparisons reveal that dihydroformononetin is predicted to have high gastrointestinal absorption and blood-brain barrier penetration, whereas co-occurring plant constituents such as arbutin exhibit absorption limited to the gastrointestinal tract, precluding functional equivalence in central nervous system-targeted applications [3].

Procurement-Critical Quantitative Evidence: Dihydroformononetin vs. Genistein, Formononetin, and Arbutin


Estrogen Receptor Binding Affinity: Dihydroformononetin vs. Genistein

In competitive radioligand binding assays, dihydroformononetin exhibits moderate affinity for ERα (Ki = 230 nM) and ERβ (Ki = 390 nM), whereas the extensively studied isoflavone genistein demonstrates approximately 200-fold higher ERβ affinity (Ki ≈ 1.9 nM), and formononetin itself shows substantially weaker binding, with IC50 values in the micromolar range [1][2]. This places dihydroformononetin in an intermediate affinity bracket—stronger than its parent formononetin but markedly weaker than genistein—a profile that may favour partial agonist/antagonist behaviour depending on endogenous estrogen levels.

Estrogen Receptor Binding Phytoestrogen Pharmacology Receptor Profiling

Blood-Brain Barrier Permeability and Gastrointestinal Absorption: Dihydroformononetin vs. Arbutin

In silico ADME analysis using the SwissADME/pKCSM platform, validated against compounds identified by UHPLC-MS/MS in Cyrtopodium glutiniferum extracts, predicts that dihydroformononetin achieves high gastrointestinal absorption and is able to cross the blood-brain barrier. In a head-to-head comparison within the same study, arbutin was predicted to be absorbed only at the gastrointestinal level with no blood-brain barrier penetration, while caffeic acid 4-O-glucoside displayed very low gastrointestinal absorption overall [1].

Pharmacokinetics ADME Prediction Blood-Brain Barrier

In Vivo Human Metabolic Origin: Dihydroformononetin as a Formononetin-Specific Reduced Metabolite

In a controlled human study involving seven women ingesting four different red clover dietary supplements, dihydroformononetin was identified by GC-MS as a minor urinary metabolite of formononetin (retention time 8.99 min, TMS ether M+ = 342, base peak m/z 134), alongside angolensin. Analogous reduced metabolites were identified for biochanin A (dihydrobiochanin A and 6′-hydroxyangolensin). Dihydroformononetin was detected in all urine samples analysed, establishing it as a consistent, albeit minor, human metabolite of formononetin, whereas its production is entirely absent from genistein or daidzein metabolic pathways [1].

Isoflavone Metabolism Red Clover Phytochemistry Metabolite Identification

Fructooligosaccharide-Mediated Bioavailability Modulation: Dihydroformononetin vs. Dihydrogenistein and Dihydrodaidzein

In a human intervention study evaluating the impact of fructooligosaccharide (FOS) co-supplementation on red clover isoflavone bioavailability, FOS significantly decreased the bioavailability of dihydroformononetin alongside dihydrogenistein and dihydrodaidzein, while equol production trended upward (not statistically significant, p > 0.05). This demonstrates that dihydroformononetin bioavailability is sensitive to gut microbiota modulation by prebiotic fibres, a liability shared across the dihydroisoflavone class but potentially exploitable for controlled-delivery strategies [1].

Nutrient-Drug Interaction Isoflavone Bioavailability Dietary Supplement Pharmacokinetics

High-Impact Research and Procurement Scenarios for Dihydroformononetin


Phytoestrogen Receptor Profiling Requiring Intermediate ERα/ERβ Affinity

Dihydroformononetin occupies a unique affinity niche between weakly binding formononetin and high-potency genistein (Ki = 230 nM for ERα, 390 nM for ERβ vs. genistein Ki ≈ 1.9 nM for ERβ [1]). This makes it valuable for dose-response studies that require measurable but not supraphysiological estrogen receptor engagement, particularly where partial agonism or tissue-specific effects are under investigation.

Central Nervous System Phytoestrogen Studies Leveraging Predicted BBB Penetration

In silico ADME profiling predicts that dihydroformononetin crosses the blood-brain barrier, unlike arbutin and caffeic acid 4-O-glucoside [2]. This property positions dihydroformononetin as a candidate reference compound for investigating central estrogen receptor-mediated neuroprotection or neuroinflammation pathways, for which most common dietary isoflavones lack robust BBB penetration data.

Metabolic Phenotyping and Formononetin Pathway Tracing in Human Studies

As a minor but consistently detected urinary metabolite of formononetin—identified by GC-MS with a distinct retention time (8.99 min, TMS ether M+ = 342, base peak m/z 134) [3]—dihydroformononetin can serve as a pathway-specific biomarker to distinguish formononetin reduction from daidzein-derived equol production in human metabolomic studies.

Quality Control Reference Standard for Isoflavanone-Containing Extracts

Commercial vendors supply dihydroformononetin at a minimum purity specification of 95% (HPLC) . For laboratories quantifying isoflavanones in red clover or Cyrtopodium glutiniferum extracts by LC-MS, a characterized dihydroformononetin reference standard enables accurate calibration and peak assignment, supporting both phytochemical quality control and pharmacokinetic studies.

Quote Request

Request a Quote for Dihydroformononetin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.